molecular formula C4H9ClF3NO B6276697 (2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride CAS No. 2763741-45-1

(2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride

Cat. No.: B6276697
CAS No.: 2763741-45-1
M. Wt: 179.6
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Description

(2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride is a fluorinated organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. The presence of trifluoromethyl and methylamino groups in its structure imparts unique chemical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride typically involves the reaction of a suitable trifluoromethyl ketone with a methylamine derivative. One common method includes the use of trifluoroacetone as a starting material, which undergoes reductive amination with methylamine under controlled conditions to yield the desired product. The reaction is often catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.

Major Products

Major products formed from these reactions include various trifluoromethylated amines, alcohols, and substituted derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

(2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex fluorinated compounds, which are important in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1,1,1-trifluoro-2-(methylamino)ethanol
  • (2S)-1,1,1-trifluoro-3-(ethylamino)propan-2-ol
  • (2S)-1,1,1-trifluoro-3-(dimethylamino)propan-2-ol

Uniqueness

Compared to similar compounds, (2S)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride exhibits unique properties due to the specific arrangement of its functional groups. The trifluoromethyl group significantly enhances its chemical stability and biological activity, making it a preferred choice for various applications in research and industry.

Properties

CAS No.

2763741-45-1

Molecular Formula

C4H9ClF3NO

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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